molecular formula C11H19NS B120516 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- CAS No. 153686-91-0

1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)-

Cat. No. B120516
CAS RN: 153686-91-0
M. Wt: 197.34 g/mol
InChI Key: PRIUUJWQSGAHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- is a chemical compound that is commonly known as 2-Methyl-5-isobutylthiazole. This compound is widely used in the food and fragrance industries due to its unique odor and flavor profile. However, recent scientific research has also shown its potential in various other fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Methyl-5-isobutylthiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways in the body. It may also interact with specific receptors, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-5-isobutylthiazole has various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infections. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it has been found to reduce inflammation, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-5-isobutylthiazole in lab experiments is its unique aroma and flavor profile. This makes it easy to detect and measure in various assays. However, one limitation is that it can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in large-scale experiments.

Future Directions

There are several potential future directions for research on 2-Methyl-5-isobutylthiazole. One area of interest is its potential as a treatment for various infectious diseases. Another area of interest is its potential as a novel anticancer agent. Additionally, research could focus on its potential as a treatment for inflammatory diseases such as arthritis. Finally, studies could investigate the potential of this compound as a flavor and aroma enhancer in the food and fragrance industries.
In conclusion, 2-Methyl-5-isobutylthiazole is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique aroma and flavor profile make it easy to detect and measure in various assays. However, its synthesis can be challenging, making it expensive and time-consuming to use in large-scale experiments. Despite these limitations, research on this compound is ongoing, and it holds promise for future applications in various fields.

Synthesis Methods

The synthesis of 2-Methyl-5-isobutylthiazole is typically achieved through the reaction of 2-methyl-1-propenyl-1-cyclohexene with sulfur and hydrogen sulfide. This reaction results in the formation of the thiazole ring, which is responsible for the compound's unique aroma and flavor.

Scientific Research Applications

2-Methyl-5-isobutylthiazole has been studied extensively in recent years due to its potential medicinal properties. Research has shown that this compound has antibacterial, antifungal, and anticancer properties. It has also been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.

properties

CAS RN

153686-91-0

Product Name

1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)-

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol

InChI

InChI=1S/C11H19NS/c1-9(2)8-11-5-4-10(3)12(11)6-7-13/h4-5,9,13H,6-8H2,1-3H3

InChI Key

PRIUUJWQSGAHNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1CCS)CC(C)C

Canonical SMILES

CC1=CC=C(N1CCS)CC(C)C

Other CAS RN

153686-91-0

synonyms

2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol

Origin of Product

United States

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